Isoquinolin-8-ylmethanamine

Catalog No.
S730815
CAS No.
362606-12-0
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-8-ylmethanamine

CAS Number

362606-12-0

Product Name

Isoquinolin-8-ylmethanamine

IUPAC Name

isoquinolin-8-ylmethanamine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2

InChI Key

RTKXRSRADBUSHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN

Synthesis of Copper (II) Complexes

    Scientific Field: Medicinal Chemistry

    Summary of the Application: Isoquinolin-8-ylmethanamine is used in the synthesis of Copper (II) complexes.

Cytotoxic Activity Against Human Cancer Cell Lines

Synthesis of Isoquinoline Derivatives

Neuroprotective Effects

Isoquinolin-8-ylmethanamine is a chemical compound with the molecular formula C10H10N2C_{10}H_{10}N_{2} and a molecular weight of 158.20 g/mol. It belongs to the isoquinoline family, characterized by a bicyclic structure containing a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

, particularly those involving C-H bond functionalization. For instance, it has been utilized in catalytic reactions, specifically in the presence of transition metals like Rhodium(III) . The compound can also undergo alkylation reactions, forming derivatives that may exhibit different biological activities .

Research indicates that isoquinolin-8-ylmethanamine exhibits biological activity by interacting with specific enzymes and receptors. Its mechanism of action involves modulation of neurotransmitter systems, which may have implications for neurological disorders . Additionally, it has shown potential as an inhibitor for certain cytochrome P450 enzymes, suggesting its role in drug metabolism .

Isoquinolin-8-ylmethanamine can be synthesized through various methods, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield isoquinoline derivatives that are subsequently converted to isoquinolin-8-ylmethanamine.
  • Alkylation Methods: Utilizing alkylating agents under specific conditions can facilitate the introduction of the methanamine group into the isoquinoline structure .
  • Catalytic Processes: Employing metal-catalyzed reactions allows for efficient formation of the compound from simpler starting materials .

Isoquinolin-8-ylmethanamine finds applications across several domains:

  • Medicinal Chemistry: Its derivatives may serve as potential therapeutic agents for treating neurological disorders and other diseases.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is used in studies exploring enzyme interactions and drug metabolism due to its biological activity.

Isoquinolin-8-ylmethanamine shares structural similarities with several other compounds in the isoquinoline family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Isoquinolin-1-ylmethanamineC₁₀H₁₁N₂0.88
(4-(Pyridin-2-yl)phenyl)methanamineC₁₁H₁₃N₂0.84
5-PhenylpicolinimidamideC₁₁H₁₂N₄0.82
(4-Methylpyridin-2-yl)methanamineC₁₁H₁₃N₂0.81

Isoquinolin-8-ylmethanamine is unique due to its specific substitution pattern on the isoquinoline ring, which influences its biological activity and interaction profile compared to these similar compounds.

XLogP3

1

Dates

Modify: 2023-08-15

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